molecular formula C11H14O3 B13900952 Methyl 2-ethyl-3-(hydroxymethyl)benzoate

Methyl 2-ethyl-3-(hydroxymethyl)benzoate

Cat. No.: B13900952
M. Wt: 194.23 g/mol
InChI Key: UWXFPQJUIZQZGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-ethyl-3-(hydroxymethyl)benzoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings . This particular compound features a benzoate structure with an ethyl group and a hydroxymethyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-ethyl-3-(hydroxymethyl)benzoate can be achieved through esterification reactions. One common method involves the reaction of 2-ethyl-3-(hydroxymethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-3-(hydroxymethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 2-ethyl-3-(hydroxymethyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with various biological pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biomolecules .

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: Lacks the ethyl and hydroxymethyl groups.

    Ethyl benzoate: Lacks the hydroxymethyl group.

    Methyl 3-hydroxybenzoate: Lacks the ethyl group

Uniqueness

Methyl 2-ethyl-3-(hydroxymethyl)benzoate is unique due to the presence of both the ethyl and hydroxymethyl groups on the benzene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 2-ethyl-3-(hydroxymethyl)benzoate

InChI

InChI=1S/C11H14O3/c1-3-9-8(7-12)5-4-6-10(9)11(13)14-2/h4-6,12H,3,7H2,1-2H3

InChI Key

UWXFPQJUIZQZGC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1C(=O)OC)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.